molecular formula C12H13N3O B2532771 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone CAS No. 1797729-94-2

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone

Cat. No. B2532771
CAS RN: 1797729-94-2
M. Wt: 215.256
InChI Key: UXXYWBYBPOOWER-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone, commonly known as AZD-9164, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an attractive target for research.

Scientific Research Applications

Novel Catalysts and Organic Synthesis

A novel acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate {[H2-DABCO][H2PO4]2}, has been developed, showcasing its effectiveness in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These compounds are significant for their biological activity, showcasing the utility of innovative catalysts in the pharmaceutical industry (Shirini, Langarudi, & Daneshvar, 2017).

Polymerization and Material Science

Anionic ring-opening polymerization of novel bicyclic oxalactams demonstrates the production of new polyamides with potential applications in materials science. This process highlights the versatility of bicyclic compounds in synthesizing materials with specific properties, such as solubility and thermal stability (Okada et al., 1990).

Heterocyclic Chemistry and Drug Design

The synthesis of novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives showcases the role of bicyclic compounds in heterocyclic chemistry and drug design. These compounds exhibit significant in vitro antibacterial activity, highlighting their potential in medicinal chemistry (Reddy et al., 2011).

Green Chemistry and Catalysis

The development of functionalized-magnetic nanoparticles as recyclable and efficient catalysts for the green synthesis of pyrano[2,3-c]phenazin-15-yl)methanone derivatives under solvent-free conditions showcases the application of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone in promoting sustainable chemical processes. This method emphasizes the importance of environmentally friendly synthesis in the pharmaceutical industry (Taheri, Mohebat, & Moslemin, 2021).

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(11-8-13-6-7-14-11)15-9-2-1-3-10(15)5-4-9/h1-2,6-10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXYWBYBPOOWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone

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